

In vitro binding affinity of Tavapadon for dopamine receptors

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Compound of Interest

Compound Name: *Tavapadon*

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An In-Depth Technical Guide on the In Vitro Binding Affinity of **Tavapadon** for Dopamine Receptors

Introduction

Tavapadon (formerly known as CVL-751 or PF-06649751) is a novel, orally active small molecule being investigated for the treatment of Parkinson's disease.[1][2] It is distinguished by its unique mechanism of action as a highly selective partial agonist for the D1-like family of dopamine receptors (D1 and D5).[1][3][4][5] This selectivity for D1/D5 receptors, coupled with its partial agonism, represents a targeted therapeutic strategy aimed at providing robust motor symptom control while potentially mitigating the adverse effects associated with full D1/D5 agonists and drugs targeting the D2/D3 receptors.[3][6][7][8] This technical guide provides a detailed overview of the in vitro binding characteristics of **Tavapadon** at human dopamine receptors.

Data Presentation: Binding Affinity of Tavapadon

The binding affinity of **Tavapadon** for the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5) has been quantified through in vitro radioligand displacement assays. The inhibition constant (K_i) is a measure of the affinity of a ligand for a receptor; a lower K_i value indicates a higher binding affinity. The data clearly demonstrates **Tavapadon**'s high affinity and selectivity for D1 and D5 receptors over D2, D3, and D4 receptors.

Receptor Subtype	Binding Affinity (K _i , nM)
Dopamine D1	9[1][3][9][10]
Dopamine D5	13[1][3][9][10]
Dopamine D2	≥ 6210[3][9][10]
Dopamine D3	≥ 6720[3][9][10]
Dopamine D4	≥ 4870[3][9][10]

In addition to its binding affinity, functional assays have characterized **Tavapadon** as a partial agonist at D1 and D5 receptors, exhibiting 65% and 81% of dopamine's intrinsic activity, respectively.[1][3][9][10] The corresponding half-maximal effective concentration (EC₅₀) values were determined to be 19 nM for the D1 receptor and 17 nM for the D5 receptor.[3]

Experimental Protocols: Radioligand Binding Assay

The binding affinity of **Tavapadon** was determined using competitive radioligand binding assays performed on cell lines engineered to express recombinant human dopamine receptors. [1][3] While the specific proprietary details may vary, the following protocol outlines the standard methodology for such an experiment.

Objective: To determine the binding affinity (K_i) of a test compound (**Tavapadon**) for a specific dopamine receptor subtype by measuring its ability to displace a known high-affinity radioligand.

Materials:

- **Cell Membranes:** Membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) expressing a high density of a single human dopamine receptor subtype (e.g., D1).
- **Radioligand:** A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-SCH23390 for the D1 receptor).
- **Test Compound:** **Tavapadon**, dissolved and serially diluted to a range of concentrations.

- **Non-specific Binding Control:** A high concentration of a known, non-radioactive antagonist for the target receptor (e.g., unlabeled SCH23390) to determine the amount of radioligand that binds to non-receptor components.
- **Assay Buffer:** A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other components to ensure optimal receptor binding.
- **Filtration Apparatus:** A cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.
- **Scintillation Counter:** An instrument to measure the radioactivity retained on the filters.

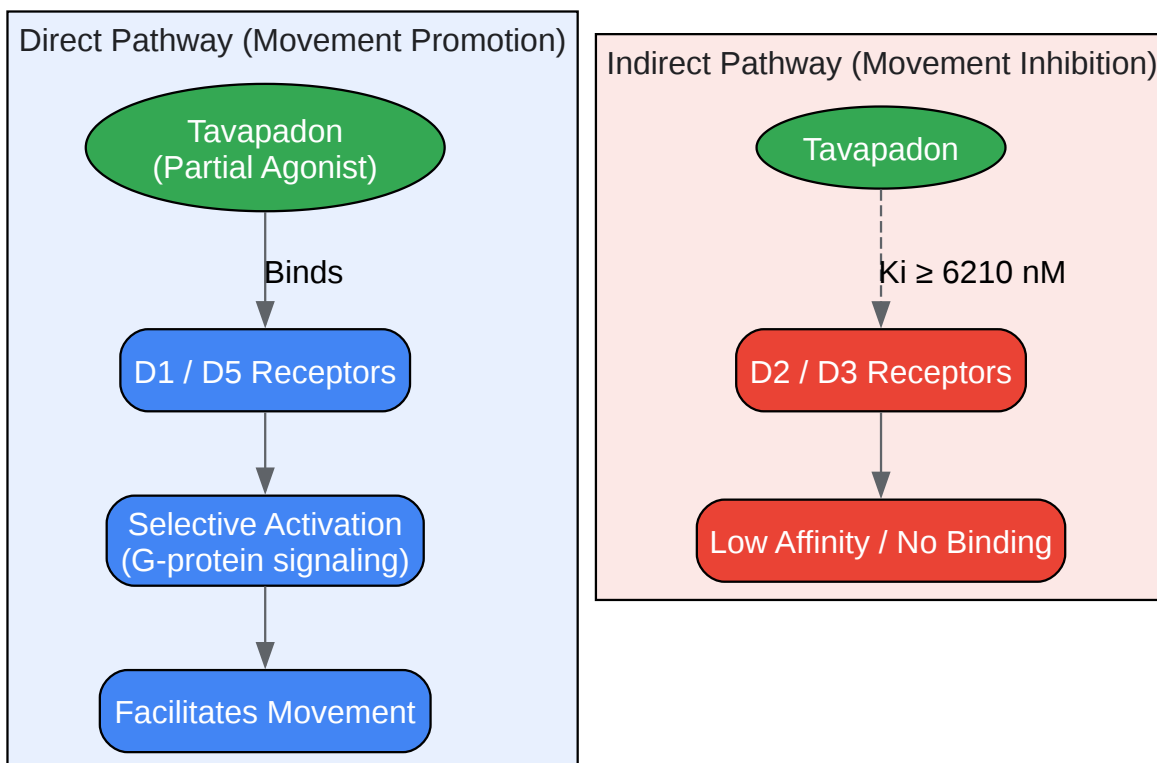
Procedure:

- **Preparation:** Cell membranes are thawed and diluted in a chilled assay buffer to a specific protein concentration.
- **Incubation Setup:** The assay is typically performed in 96-well plates. Each well contains a mixture of:
 - A fixed volume of the diluted cell membranes.
 - A fixed concentration of the radioligand.
 - A variable concentration of the test compound (**Tavapadon**) or the non-specific binding control.
- **Incubation:** The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
- **Termination and Filtration:** The incubation is terminated by rapid filtration. The contents of each well are aspirated through the glass fiber filters using the cell harvester. The filters trap the cell membranes, to which the radioligand is bound.
- **Washing:** The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

- Radioactivity Measurement: The filters are collected, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a liquid scintillation counter. The counts are expressed as disintegrations per minute (DPM) or counts per minute (CPM).
- Data Analysis:
 - Total Binding: Radioactivity in wells with only membranes and radioligand.
 - Non-specific Binding (NSB): Radioactivity in wells containing the non-specific binding control.
 - Specific Binding: Calculated as Total Binding - Non-specific Binding.
 - The specific binding in the presence of different concentrations of **Tavapadon** is plotted against the log of the **Tavapadon** concentration. This generates a sigmoidal dose-response curve.
 - The IC₅₀ value (the concentration of **Tavapadon** that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
 - The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is the equilibrium dissociation constant of the radioligand for the receptor.

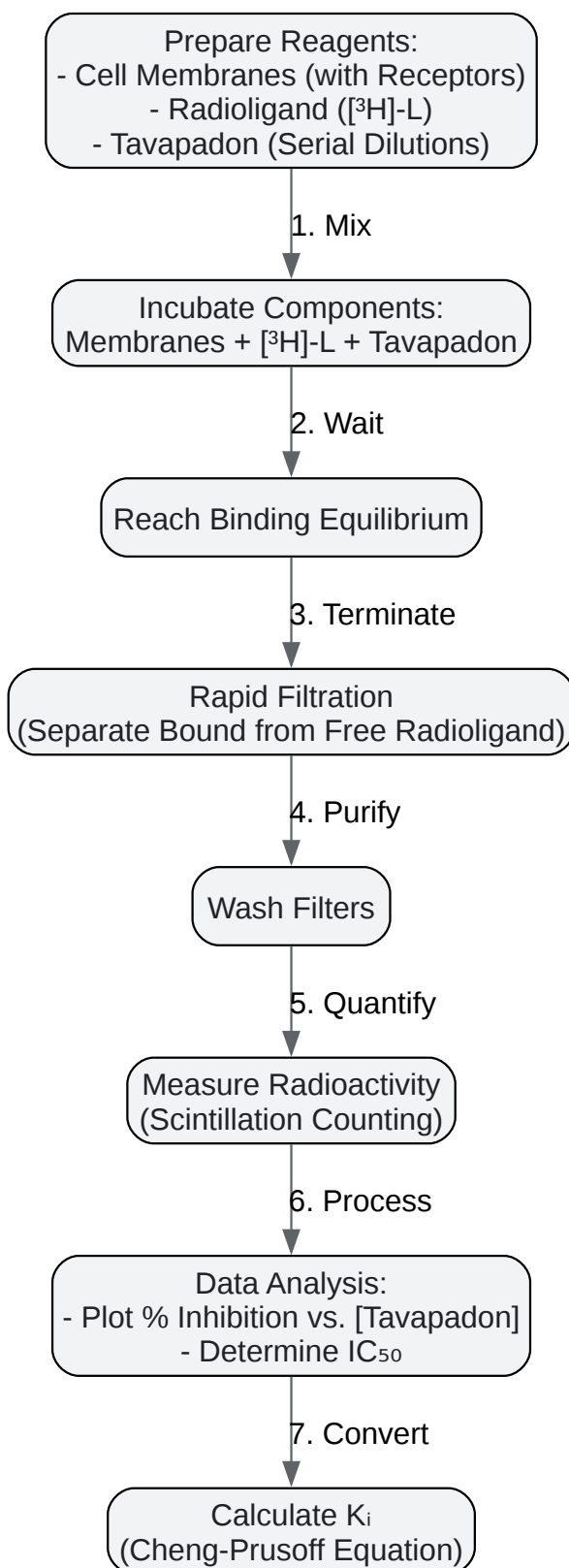
Mandatory Visualization

The following diagrams illustrate the key concepts and workflows related to the in vitro characterization of **Tavapadon**.



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Caption: **Tavapadon**'s selective action on the D1/D5-mediated direct pathway.



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Caption: Workflow for a competitive radioligand binding assay.

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